5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a morpholinosulfonyl group, a phenyl group, a hydrazone group, and a thioxodihydropyrimidinedione group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholinosulfonyl group would likely contribute to the polarity of the molecule, while the phenyl group could contribute to its aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, aromaticity, and the presence of different functional groups would all influence its properties .Scientific Research Applications
Antimicrobial and Antiviral Activity
Compounds with morpholinosulfonyl phenyl hydrazono structures have been synthesized and evaluated for their primary antiviral activities against pathogenic viruses, including the yellow fever virus (YFV) and bovine viral diarrhea virus (BVDV), with some demonstrating weak activity (N. Terzioğlu et al., 2005). Additionally, hydrazone derivatives have shown promising antibacterial and antifungal activities, with specific compounds significantly inhibiting microbial growth (N. M. Goudgaon & N. Basha, 2011).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar structures have been investigated for their COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities. Some of these compounds exhibited high inhibitory activity on COX-2 selectivity, surpassing standard drugs in efficacy (A. Abu‐Hashem et al., 2020).
Antitumor Evaluation
Morpholine-based heterocycles have been prepared and evaluated for their antitumor activities against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines, with some compounds showing promising activities compared to the standard drug cisplatin (Zeinab A. Muhammad et al., 2017).
Synthesis and Molecular Docking Studies
The design, synthesis, and evaluation of morpholinosulfonyl-indol-2,3-dione derivatives have demonstrated significant antimicrobial properties, with some compounds showing potent inhibitory activity against DNA gyrase in microbial strains. These findings are supported by molecular docking studies that highlight the compounds' potential as DNA gyrase inhibitors, offering insights into their mechanism of action (M. Salem et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further as a potential drug . If it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields.
Properties
IUPAC Name |
6-hydroxy-5-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5S2/c20-12-11(13(21)16-14(25)15-12)18-17-9-2-1-3-10(8-9)26(22,23)19-4-6-24-7-5-19/h1-3,8H,4-7H2,(H3,15,16,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHSYLNGKNVGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)N=NC3=C(NC(=S)NC3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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